1-(Carbamothioylamino)-3-(4-chlorophenyl)urea
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Overview
Description
1-(Carbamothioylamino)-3-(4-chlorophenyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a carbamothioylamino group and a 4-chlorophenyl group attached to the urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carbamothioylamino)-3-(4-chlorophenyl)urea typically involves the reaction of 4-chlorophenyl isocyanate with thiourea. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.
Chemical Reactions Analysis
Types of Reactions
1-(Carbamothioylamino)-3-(4-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsroom temperature to reflux.
Substitution: Amines, thiols; reaction conditionsroom temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted ureas with various functional groups.
Scientific Research Applications
1-(Carbamothioylamino)-3-(4-chlorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(Carbamothioylamino)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)urea: Lacks the carbamothioylamino group, making it less versatile in certain reactions.
1-(Carbamothioylamino)-3-phenylurea: Similar structure but without the chlorine atom, affecting its reactivity and biological activity.
1-(Carbamothioylamino)-3-(4-methylphenyl)urea: Contains a methyl group instead of a chlorine atom, leading to differences in chemical and biological properties.
Uniqueness
1-(Carbamothioylamino)-3-(4-chlorophenyl)urea is unique due to the presence of both the carbamothioylamino group and the 4-chlorophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(carbamothioylamino)-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4OS/c9-5-1-3-6(4-2-5)11-8(14)13-12-7(10)15/h1-4H,(H3,10,12,15)(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORICCFOEWXWRDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NNC(=S)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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